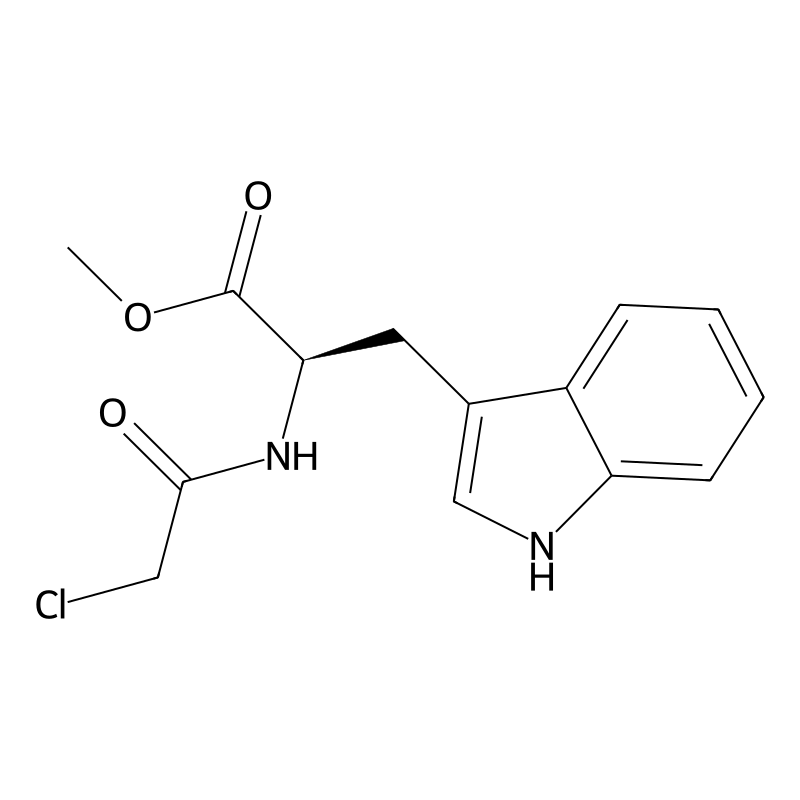

(R)-Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate is a complex organic compound characterized by its diverse functional groups, which include an indole moiety and a chloroacetamido group. The molecular structure indicates that it possesses both hydrophilic and lipophilic characteristics, making it potentially bioactive. The presence of the indole ring, which is commonly found in many natural products and pharmaceuticals, suggests that this compound may exhibit significant biological activities, particularly in medicinal chemistry.

- The chloroacetyl group might be irritating or corrosive to skin and eyes.

- The indole ring system can be susceptible to oxidation under certain conditions.

- Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding acid and alcohol.

- Nucleophilic Substitution: The chloroacetamido group can undergo nucleophilic substitution reactions, making it a suitable precursor for further synthetic modifications.

- Coupling Reactions: The indole moiety may engage in coupling reactions with electrophiles, potentially leading to the synthesis of more complex derivatives.

(R)-Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate has shown potential biological activities that merit further investigation. Compounds with similar structures have been reported to exhibit:

- Anticancer Properties: Some derivatives of indole-based compounds have been linked to anticancer activity through various mechanisms, including apoptosis induction and inhibition of cell proliferation.

- Antimicrobial Activity: Indole derivatives are often studied for their antimicrobial properties, which could be relevant for developing new antibiotics.

- Neuroprotective Effects: Certain indole compounds have demonstrated neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.

The synthesis of (R)-Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate can be achieved through several methods. One reported method involves:

- Starting Materials: A mixture of methyl 1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate and triethylamine is used.

- Reaction Conditions: The reaction is conducted in dry dichloromethane at low temperatures, followed by the addition of 2-chloroacetyl chloride.

- Purification: After completion, the product is purified using silica gel column chromatography to yield (R)-Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate as a white solid with a high yield (approximately 93%) .

This compound's unique structure suggests several potential applications:

- Pharmaceutical Development: Due to its bioactive nature, it could serve as a lead compound in drug discovery for various therapeutic areas.

- Chemical Probes: It may be utilized as a chemical probe in biological studies to elucidate mechanisms of action related to its biological activities.

- Research Tool: Its ability to modify biological pathways makes it a valuable tool for researchers studying indole derivatives.

Interaction studies involving (R)-Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate could focus on:

- Protein Binding Affinity: Investigating how this compound interacts with specific proteins or enzymes could provide insights into its mechanism of action.

- Cellular Uptake Studies: Understanding how effectively this compound penetrates cellular membranes would be crucial for evaluating its therapeutic potential.

- Synergistic Effects: Exploring its interactions with other compounds could reveal synergistic effects that enhance its biological activity.

Several compounds share structural similarities with (R)-Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| RSL3 | Contains an indole structure; inhibits glutathione peroxidase 4 | Induces ferroptosis in cancer cells |

| Indomethacin | Indole derivative; non-steroidal anti-inflammatory drug | Anti-inflammatory and analgesic |

| Melatonin | Indole structure; regulates sleep-wake cycles | Antioxidant and sleep regulator |

These compounds highlight the unique aspects of (R)-Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate, particularly its potential for specific interactions due to the chloroacetamido group, which may not be present in all similar compounds.